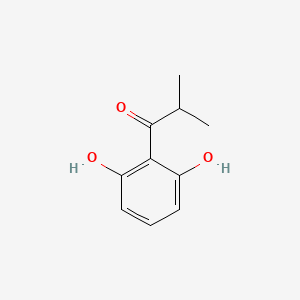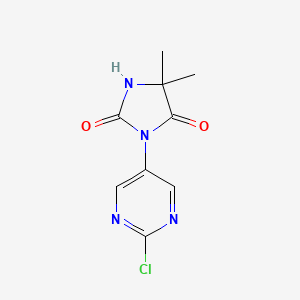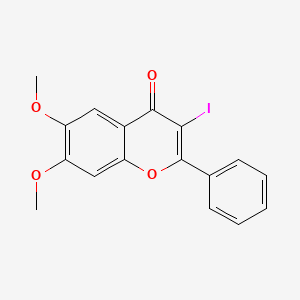
3-Iodo-6,7-dimethoxy-2-phenyl-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-6,7-dimethoxy-2-phenyl-chromen-4-one is a synthetic organic compound with the molecular formula C17H13IO4. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6,7-dimethoxy-2-phenyl-chromen-4-one typically involves the iodination of 6,7-dimethoxy-2-phenylchromen-4-one. One common method is the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-6,7-dimethoxy-2-phenyl-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Formation of substituted chromen-4-one derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
3-Iodo-6,7-dimethoxy-2-phenyl-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 3-Iodo-6,7-dimethoxy-2-phenyl-chromen-4-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2-phenylchromen-4-one: Lacks the iodine atom, which may affect its reactivity and biological activity.
3-Bromo-6,7-dimethoxy-2-phenylchromen-4-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
3-Chloro-6,7-dimethoxy-2-phenylchromen-4-one: Contains a chlorine atom, which may result in different chemical and biological behavior.
Uniqueness
The presence of the iodine atom in 3-Iodo-6,7-dimethoxy-2-phenyl-chromen-4-one imparts unique reactivity and properties compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s interactions with biological targets and its overall chemical behavior .
Properties
Molecular Formula |
C17H13IO4 |
|---|---|
Molecular Weight |
408.19 g/mol |
IUPAC Name |
3-iodo-6,7-dimethoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C17H13IO4/c1-20-13-8-11-12(9-14(13)21-2)22-17(15(18)16(11)19)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
YPLAEYQNRFSECH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[(1,3-dioxaindan-5-yl)methyl]hydroxylamine](/img/structure/B8731312.png)
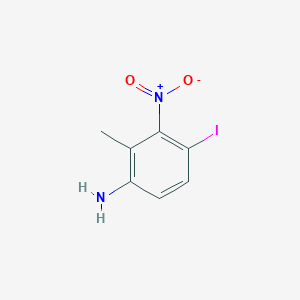
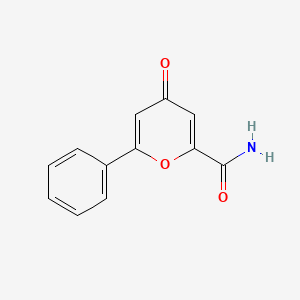
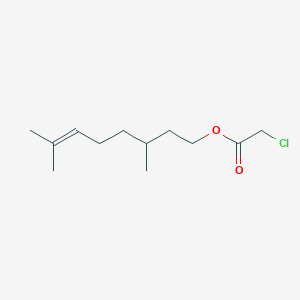
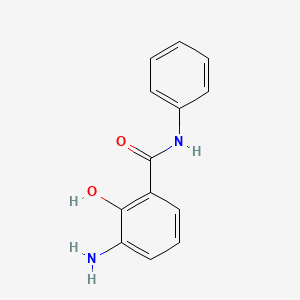
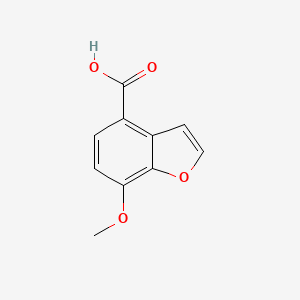
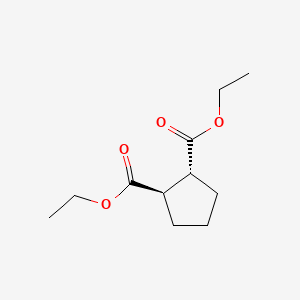
![2,3-DIMETHOXY-5-[4-(4-METHOXYPHENYL)-5-ISOXAZOLYL]PHENYL METHYL ETHER](/img/structure/B8731362.png)
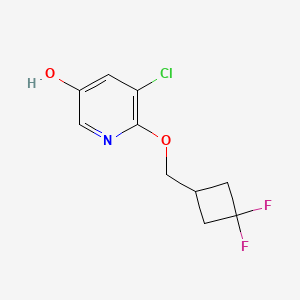
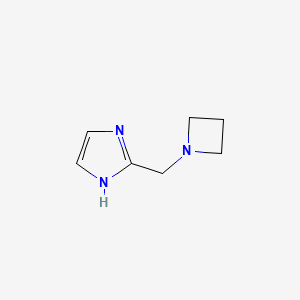
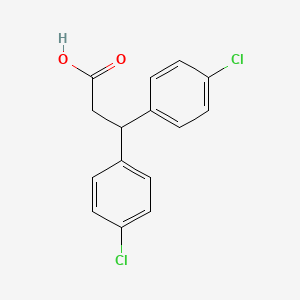
![3-Imidazo[1,2-b]pyridazin-2-ylbenzoic acid](/img/structure/B8731386.png)
